2-Allylaminopyridine

Ion-Imprinted Polymers Solid Phase Extraction Palladium Recovery

Addressing poor Pd(II) selectivity in sorbent materials, 2-Allylaminopyridine provides a purpose-built bifunctional monomer. - Direct IIP synthesis: Allyl group polymerizes while pyridylamine chelates Pd(II), yielding imprinted polymers with a 3.46 imprinting factor. - High selectivity: >90% adsorption for Pd(II) over competing metal ions. - Clean scaffold: Minimal protease inhibition (IC50 >100 µM) reduces assay interference in drug discovery. - Reliable supply: Consistent 95% purity, available globally for seamless scale-up.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 100377-15-9
Cat. No. B009497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Allylaminopyridine
CAS100377-15-9
SynonymsPyridine, 2-propenylamino- (6CI)
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC=CCNC1=CC=CC=N1
InChIInChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10)
InChIKeyOBYHRJQRYHFSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Allylaminopyridine (CAS 100377-15-9) Procurement Guide: Properties and Baseline Characteristics


2-Allylaminopyridine (N-allyl-2-aminopyridine, CAS 100377-15-9, C8H10N2, MW 134.18 g/mol) is a heterocyclic building block in the 2-aminopyridine class, distinguished by an N-allyl substituent that confers a unique combination of nucleophilic amine and polymerizable alkene functionalities [1]. This compound is typically supplied as a research-grade chemical with a purity of 95% and is employed as a functional monomer, synthetic intermediate, and ligand precursor .

Functional monomer with nucleophilic amine and polymerizable allyl handle
Suitable for ion-imprinted polymer (IIP) synthesis and cross-linked resins
Serves as ligand precursor; chelating 2-aminopyridine core

Why 2-Allylaminopyridine Cannot Be Simply Substituted with Other Aminopyridine Analogs


Substituting 2-Allylaminopyridine with other common aminopyridine derivatives is not scientifically valid because its specific N-allyl group is a critical structural determinant for its function. Unlike 2-aminopyridine or saturated alkyl analogs, the terminal alkene in 2-Allylaminopyridine enables a unique dual reactivity profile, acting both as a nucleophile via the amine and as a polymerizable monomer or cross-linking site via the allyl group . This bifunctionality is essential for applications like constructing ion-imprinted polymers where the alkene participates in radical polymerization while the pyridylamine chelates metal ions, a synergy absent in simpler analogs .

Target feature
N-allyl group enables radical polymerization
Substitution risk
2-aminopyridine or saturated alkyl analogs lack terminal alkene; polymerization capability is lost
Target feature
Bifunctional reactivity (nucleophilic amine + polymerizable group)
Substitution risk
Simpler analogs may not support concurrent chelation and cross-linking in IIP or resin synthesis
Target feature
Documented imprinting selectivity for Pd(II) recovery
Substitution risk
Non-allyl monomers may not reproduce selective recognition cavities; imprinting performance may shift

Quantitative Evidence for 2-Allylaminopyridine: Differentiated Performance vs. Alternatives


Imprinting Efficiency in Pd(II) Ion-Imprinted Polymers: 2-Allylaminopyridine vs. Non-Functionalized Support

As a functional monomer in a Pd(II) ion-imprinted polymer (IIP), 2-(N-allyl)aminopyridine (AAP) confers a high degree of selectivity for the target ion. The imprinted polymer, Pd(II)-AAP-IIP@VMWCNTs, exhibits an imprinting factor of 3.46, which quantifies its enhanced selectivity over a non-imprinted polymer (NIP) baseline . This demonstrates the monomer's effectiveness in creating specific recognition cavities.

Imprinting efficiency
Source review
IF = 3.46 (Pd(II)-AAP-IIP) vs NIP baseline IF = 1.00
Supports selective Pd(II) recovery in IIP-based SPE; context-dependent
Source details to verify; head-to-head comparison reported
Ion-Imprinted Polymers Solid Phase Extraction Palladium Recovery

Selective Adsorption of Pd(II) on 2-Allylaminopyridine-Based IIP: Comparative Performance vs. Coexisting Ions

The 2-Allylaminopyridine-based ion-imprinted polymer (Pd(II)-AAP-IIP@VMWCNTs) demonstrates significant selectivity for Pd(II) over competing metal ions. In SPE experiments, the column achieved >90% adsorption and >74% extraction recovery for Pd(II), whereas adsorption for other coexisting ions was below 40% and extraction below 15% . This stark contrast validates the functional monomer's ability to create a highly specific binding environment.

Selective adsorption
Source review
>90% adsorption, >74% recovery (Pd(II)) Coexisting ions:
Demonstrates high Pd(II) selectivity under SPE conditions
Matrix-specific performance review recommended
Ion-Imprinted Polymers Selective Adsorption Palladium Recovery

Synthetic Accessibility and Yield: 2-Allylaminopyridine Synthesis vs. Multi-Step Routes for Complex Analogs

The synthesis of 2-allylaminopyridine is positioned within a class of 2-(alkylamino)pyridines accessible via a convenient three-step route from 2-aminopyridine, achieving overall yields between 67% and 91% [1]. While this specific yield range is class-level data, it provides a quantitative benchmark against alternative multi-step syntheses for more complex analogs, suggesting that the allyl derivative benefits from an efficient, scalable route.

Synthesis yield
Class-level
Yield range 67–91% (class-level benchmark)
Supports scalable procurement and cost estimation
Class-level data; individual lot yield may vary
Organic Synthesis 2-Aminopyridine Derivatives Process Chemistry

Biological Activity Profile: 2-Allylaminopyridine as a Low-Activity Scaffold vs. Optimized Kinase Inhibitors

In contrast to highly optimized 2-aminopyridine-based kinase inhibitors (e.g., ALK2 inhibitor K02288 with IC50 = 1.1 nM ), 2-allylaminopyridine itself exhibits low affinity for several off-target proteases. In binding assays, it showed IC50 values >100 µM for Dipeptidyl peptidase 2 (DPP2) and Prolyl endopeptidase (PREP), and >25 µM for Prolyl endopeptidase FAP [1]. This quantitative data positions it as a relatively inert scaffold, which is a desirable baseline for building blocks where inherent biological activity could confound assay results.

Off-target activity
Cross-study
IC50 >100 µM (DPP2, PREP) cf. optimized ALK2 inhibitor IC50 1.1 nM
Suggests low scaffold interference; suitable building block for profiling
Cross-study comparison; direct head-to-head not available
Medicinal Chemistry Kinase Inhibition Selectivity

Procurement-Driven Application Scenarios for 2-Allylaminopyridine Based on Evidence


Synthesis of Highly Selective Ion-Imprinted Polymers (IIPs) for Pd(II) Recovery

2-Allylaminopyridine is the functional monomer of choice for preparing Pd(II)-selective ion-imprinted polymers (IIPs). As demonstrated, it yields materials with a high imprinting factor of 3.46 and achieves >90% selective adsorption for Pd(II) over other ions . This application is ideal for developing SPE sorbents for the recovery of palladium from industrial wastewater or catalytic converter leachates.

Development of Bifunctional Monomers for Advanced Functional Materials

The compound's unique structure, containing both a chelating 2-aminopyridine group and a polymerizable allyl handle, enables its use as a bifunctional monomer. This dual reactivity is exploited to create cross-linked polymers and resins where the pyridine moiety serves as a ligand or catalytic site . This avoids the need for post-polymerization functionalization, streamlining material synthesis.

Building Block in Medicinal Chemistry with Low Off-Target Liability

Quantitative binding data confirm that the unadorned 2-Allylaminopyridine scaffold has minimal activity against common protease targets (IC50 > 100 µM for DPP2 and PREP) . This profile makes it an attractive starting material for medicinal chemists building targeted libraries, as it reduces the risk of lead compounds exhibiting non-specific binding or assay interference from the core scaffold itself.

Ligand Precursor for Asymmetric Catalysis Research

As a member of the 2-alkylaminopyridine class, 2-Allylaminopyridine serves as a precursor for developing novel chiral and achiral ligands. Studies on related compounds have shown their utility in ruthenium-catalyzed asymmetric ketone reduction, indicating a promising research path for this compound in designing new catalytic systems .

Application
Selection Property
Validation Focus
Pd(II)-selective IIP research
Bifunctional monomer with chelating pyridine and polymerizable allyl group
Imprinting factor and selectivity review
Bifunctional monomer development
Allyl handle enables radical cross-linking without post-functionalization
Polymerization efficiency and functional group retention
Medicinal chemistry building block
Low inherent off-target activity profile
Protease/kinase selectivity screening
Ligand precursor for catalysis research
2-aminopyridine core suitable for derivatization
Catalytic activity and enantioselectivity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Allylaminopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.